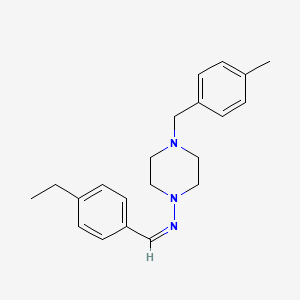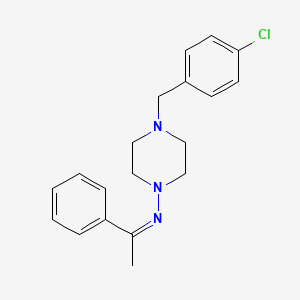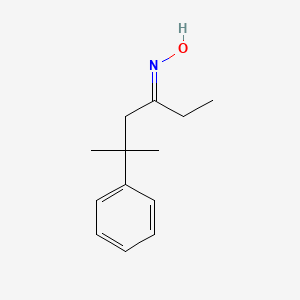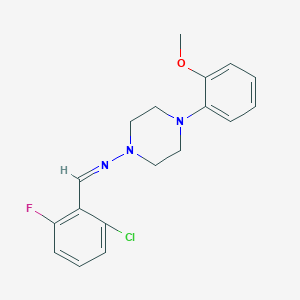
4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine is not fully understood. However, studies have suggested that 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine exerts its therapeutic effects by targeting specific cellular pathways and signaling molecules. For example, 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which plays a crucial role in cell survival and proliferation. 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has also been reported to modulate the expression of several genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has been shown to have several biochemical and physiological effects in vitro and in vivo. Studies have reported that 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine induces apoptosis (programmed cell death) in cancer cells, inhibits tumor growth, and reduces inflammation in animal models of inflammatory diseases. 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has also been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and immune response.
Advantages and Limitations for Lab Experiments
4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine is also relatively inexpensive compared to other compounds with similar therapeutic potential. However, 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has some limitations, including its poor solubility in water and limited bioavailability, which may affect its therapeutic efficacy.
Future Directions
There are several future directions for 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine research, including the development of more efficient synthesis methods, optimization of the compound's pharmacokinetics and pharmacodynamics, and exploration of its potential therapeutic applications in other fields, such as neurodegenerative diseases and cardiovascular disorders. Further studies are also needed to elucidate the exact mechanism of action of 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine and its potential side effects.
Synthesis Methods
4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine is synthesized through a condensation reaction between 2-methoxyaniline and 3-nitrobenzaldehyde in the presence of piperazine and acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification and recrystallization to obtain the final product.
Scientific Research Applications
4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and infectious diseases. Several studies have reported the anti-cancer properties of 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine, particularly in breast cancer and leukemia. 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and colitis. In addition, 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has demonstrated antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-nitrophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-25-18-8-3-2-7-17(18)20-9-11-21(12-10-20)19-14-15-5-4-6-16(13-15)22(23)24/h2-8,13-14H,9-12H2,1H3/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRSLESJQWNSRH-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-nitrophenyl)methanimine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5911896.png)
![methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate](/img/structure/B5911902.png)



![4-methyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911922.png)


![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5911949.png)


![N-(4-acetylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5911971.png)
![N'-[2-(trifluoromethyl)benzylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5911985.png)
![N'-[1-(4-aminophenyl)ethylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5911986.png)